Nostocyclophane D was isolated from the cyanobacterium Nostoc linckia, specifically from strain UTEX B1932. The extraction and purification processes typically involve bioassay-guided fractionation techniques, including high-performance liquid chromatography and mass spectrometry, to ensure the identification of bioactive compounds within the complex mixtures produced by these microorganisms .
Nostocyclophane D is classified as a member of the cyclophane family, which includes various subtypes such as paracyclophanes and merocyclophanes. It is specifically categorized under nostocyclophanes, which are distinguished by their structural features that include resorcinol moieties linked by aliphatic chains .
The synthesis of Nostocyclophane D has been achieved through several methodologies that emphasize both chemical and enzymatic approaches. The compound can be synthesized in a multi-step process that typically involves:
The synthesis often follows a linear sequence involving six to eight steps. Key reactions may include:
Nostocyclophane D has a distinctive molecular structure characterized by:
The molecular formula of Nostocyclophane D is reported as , with a molecular weight of approximately 660.37 g/mol. Structural elucidation has been achieved using X-ray crystallography, which provides detailed insights into its three-dimensional arrangement .
Nostocyclophane D can participate in various chemical reactions due to its functional groups:
Reactions involving Nostocyclophane D generally require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor these reactions .
The mechanism of action for Nostocyclophane D involves its interaction with biological targets, particularly in cancer cells:
Research indicates that Nostocyclophane D exhibits cytotoxic effects with an IC50 value ranging from 0.5 to 2 µg/mL against various cancer cell lines, demonstrating its potential as an anticancer agent .
Relevant analyses include spectroscopic techniques (e.g., infrared spectroscopy and ultraviolet-visible spectroscopy) that confirm its functional groups and structural integrity .
Nostocyclophane D has several scientific applications:
Nostocyclophane D was first isolated from the freshwater cyanobacterium Nostoc sp. strain UIC 10110, cultivated under controlled laboratory conditions. The compound was obtained through bioactivity-guided fractionation of methanolic cellular extracts exhibiting cytotoxic activity against MDA-MB-435 breast cancer cells (IC₅₀ = 25 µg/mL initial crude extract activity). Structural elucidation was achieved using high-resolution mass spectrometry (HRESIMS) and comprehensive 2D NMR techniques, including COSY, HSQC, and HMBC experiments, confirming its [7.7]paracyclophane scaffold with characteristic dichlorination and symmetric alkyl chains [5]. Subsequent rediscovery occurred in Nostoc linckia UTEX B1932, where it co-occurred with new analogs (Nostocyclophanes E-J) isolated from scaled-up cultures (240 L volume). The purification protocol involved sequential steps: 1) solvent extraction of freeze-dried biomass, 2) C18 flash chromatography, and 3) reversed-phase HPLC of the bioactive 80% MeOH fraction [5].
Phylogenetic analysis based on 16S rRNA gene sequencing places Nostocyclophane D-producing strains (UIC 10110 and UTEX B1932) within a distinct clade of the Nostocaceae family. This clade includes other cyclophane-producing cyanobacteria such as Nostoc sp. CAVN2 (carbamidocyclophanes) and UIC 10062 (merocyclophanes). Despite morphological similarities, these strains exhibit specialized biosynthetic capabilities, as evidenced by genomic analyses revealing conserved type I polyketide synthase (PKS) genes and halogenase enzymes responsible for structural diversification. The close phylogenetic relationship suggests an evolutionary divergence in cyclophane biosynthesis rather than horizontal gene transfer, with strain-specific modifications leading to structural variations like chlorination in Nostocyclophane D versus carbamoylation in CAVN2 strains [5] [6] [8].
Nostocyclophane D belongs to the alkylresorcinol-derived [7.7]paracyclophanes, alongside three primary structural classes: cylindrocyclophanes, merocyclophanes, and carbamidocyclophanes. Its core consists of two alkylresorcinol units linked by C–C bonds between aromatic rings and alkyl chains, forming the characteristic macrocycle. Key distinctions include:
Non-cyanobacterial alkylresorcinols (e.g., from plants, fungi) share the resorcinol phenolic core but lack the complex macrocyclization and halogenation patterns unique to cyanobacterial [7.7]paracyclophanes. Crucially, Nostocyclophane D exhibits:
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